10-(2-Phenylethyl)-10H-phenothiazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-(2-phenylethyl)phenothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NS/c1-2-8-16(9-3-1)14-15-21-17-10-4-6-12-19(17)22-20-13-7-5-11-18(20)21/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGMAOXFJJBPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of 10 2 Phenylethyl 10h Phenothiazine
Structural Elucidation Techniques
The molecular structure of 10-(2-phenylethyl)-10H-phenothiazine is unequivocally established through a suite of spectroscopic methods, each providing unique insights into its atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental data for this compound is not detailed in the reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the well-established spectra of the phenothiazine (B1677639) core and related N-alkylated derivatives.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the phenothiazine and phenyl rings, as well as the aliphatic protons of the ethyl bridge. The eight aromatic protons of the phenothiazine core typically appear as complex multiplets in the range of δ 6.8–7.5 ppm. The five protons of the terminal phenyl group are expected to resonate in the δ 7.2–7.4 ppm region. The ethyl linker would give rise to two characteristic triplets, corresponding to the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) and the methylene group adjacent to the phenyl ring (Ar-CH₂), likely appearing around δ 4.1 ppm and δ 3.0 ppm, respectively.
¹³C NMR: The carbon NMR spectrum would provide complementary information. The 12 aromatic carbons of the phenothiazine skeleton typically resonate between δ 115 and δ 145 ppm. The six carbons of the phenylethyl substituent's phenyl ring would also appear in this region. The two aliphatic carbons of the ethyl bridge are expected at higher field, around δ 45-50 ppm for the N-CH₂ carbon and δ 35-40 ppm for the Ar-CH₂ carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) |
|---|---|---|
| Phenothiazine Aromatic Protons | 6.8 – 7.5 (m, 8H) | 115 – 145 |
| Phenyl Group Aromatic Protons | 7.2 – 7.4 (m, 5H) | 126 – 138 |
| N-CH₂ (Ethyl Bridge) | ~4.1 (t) | ~45 – 50 |
| Ar-CH₂ (Ethyl Bridge) | ~3.0 (t) | ~35 – 40 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, thereby confirming its elemental composition. For this compound (C₂₀H₁₇NS), the exact mass can be calculated. Using electrospray ionization (ESI), the compound is typically observed as the protonated molecular ion [M+H]⁺.
The theoretical exact mass of the [M+H]⁺ ion for C₂₀H₁₈NS⁺ is calculated to be 304.1154 m/z. Experimental HRMS analysis on analogous compounds shows that the measured value is typically within a few parts per million (ppm) of the calculated value, providing strong evidence for the molecular formula.
Table 2: HRMS Data for this compound
| Molecular Formula | Ion | Calculated m/z | Expected Found m/z (±5 ppm) |
|---|---|---|---|
| C₂₀H₁₇NS | [M+H]⁺ | 304.1154 | 304.1154 ± 0.0015 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound would exhibit characteristic bands corresponding to its aromatic and aliphatic components.
Key expected absorption bands include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and for the aliphatic ethyl linker (below 3000 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1600–1450 cm⁻¹ region. The spectrum would also feature characteristic bands for the C-N and C-S bonds within the phenothiazine core.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3100 – 3000 | Phenothiazine & Phenyl Rings |
| Aliphatic C-H Stretch | 3000 – 2850 | Ethyl Bridge (-CH₂-CH₂-) |
| Aromatic C=C Stretch | 1600 – 1450 | Phenothiazine & Phenyl Rings |
| C-N Stretch | 1350 – 1250 | Phenothiazine Core |
| C-S Stretch | 750 – 650 | Phenothiazine Core |
Crystallographic Analysis and Conformational Studies
Single-Crystal X-ray Diffraction of this compound and Analogs
Single-crystal X-ray diffraction is a powerful technique that determines the precise arrangement of atoms in a crystal lattice. carleton.edumdpi.com While a specific crystal structure for this compound has not been reported, analysis of closely related analogs such as 10-ethyl-10H-phenothiazine-3-carbaldehyde and 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine reveals the characteristic structural features of the N-substituted phenothiazine system. researchgate.netnih.gov
These studies show that phenothiazine derivatives typically crystallize in monoclinic or orthorhombic space groups. The data obtained from these analyses, including unit cell dimensions and bond angles, provides a reliable model for the expected solid-state structure of this compound.
Table 4: Representative Crystallographic Data for Analogous Phenothiazine Derivatives
| Parameter | 10-Ethyl-10H-phenothiazine-3-carbaldehyde researchgate.net | 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine nih.gov |
|---|---|---|
| Chemical Formula | C₁₅H₁₃NOS | C₂₀H₁₂N₂O₂S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
Analysis of the Non-Planar "Butterfly" Conformation and Dihedral Angles in the Phenothiazine Core
A defining structural feature of the 10H-phenothiazine tricyclic system is its non-planar, folded conformation, often referred to as a "butterfly" shape. This folding occurs along the N···S axis, with the two lateral benzene (B151609) rings forming a distinct dihedral angle.
This conformation arises from the geometric constraints of the central six-membered thiazine (B8601807) ring. X-ray diffraction studies on various N-substituted phenothiazine derivatives consistently demonstrate this folded structure. For example, in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, the dihedral angle between the two benzene rings of the phenothiazine core is 153.87 (7)°. nih.gov This value is typical for the class of compounds and reflects a significant deviation from planarity. The introduction of the 2-phenylethyl group at the N-10 position is expected to maintain this characteristic butterfly conformation, which is crucial for the molecule's electronic properties and packing in the solid state.
Characterization of Quasi-Axial (ax) and Quasi-Equatorial (eq) Conformations
The 10H-phenothiazine nucleus possesses a distinctive non-planar, butterfly-like structure. This inherent geometry arises from the folding of the two benzene rings along the axis connecting the sulfur and nitrogen atoms. The degree of this folding, often described by a dihedral angle, can be influenced by the nature of the substituent at the N-10 position. For this compound, the ethylphenyl substituent attached to the nitrogen atom can exist in different spatial orientations relative to the bent phenothiazine ring system.
These orientations give rise to conformational isomers, primarily the quasi-axial (ax) and quasi-equatorial (eq) forms. In the quasi-axial conformation, the substituent is oriented more perpendicularly to the general plane of the benzene rings, whereas in the quasi-equatorial conformation, it is positioned more parallel to the fold. The interconversion between these conformers is typically rapid at room temperature, leading to a time-averaged structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for investigating these conformational dynamics. carlomagno-group.orgmdpi.com By analyzing NMR spectra at varying temperatures (dynamic NMR), it is possible to slow the rate of interconversion sufficiently to observe distinct signals for the axial and equatorial protons. The coupling constants and chemical shifts of the protons on the phenylethyl substituent and the phenothiazine ring provide detailed information about the predominant conformation in solution. nih.gov For instance, the assignment of axial and equatorial protons can be determined based on Karplus equation relationships and observed coupling constants in ¹H-NMR spectra. nih.gov
Theoretical calculations, such as Density Functional Theory (DFT), complement experimental NMR data by modeling the geometries of the conformers and calculating their relative energies to predict the most stable conformation. researchgate.netnih.gov
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The solid-state structure of this compound is dictated by a combination of the molecule's intrinsic shape and a network of intermolecular interactions that govern its assembly into a crystal lattice. X-ray crystallography is the definitive method for elucidating these three-dimensional arrangements.
The non-planar butterfly conformation of the phenothiazine core is a key structural feature. nih.gov The angle of folding between the two benzene rings, known as the butterfly angle, is a critical parameter and is typically observed in the range of 20-30° for N-substituted phenothiazines. nih.gov This bent shape prevents efficient flat stacking, leading to more complex and varied crystal packing motifs.
In the crystals of related N-substituted phenothiazine derivatives, several types of non-covalent interactions are commonly observed:
π–π Stacking: Despite the non-planar structure, offset π–π stacking interactions often occur between the electron-rich aromatic rings of adjacent molecules. These interactions are crucial for the cohesion of the crystal structure. mdpi.com
C–H···π Interactions: Hydrogen atoms from the alkyl chains or the aromatic rings of one molecule can interact with the π-electron clouds of the phenothiazine or phenyl rings of a neighboring molecule. mdpi.com
Computational methods, such as Hirshfeld surface analysis, can be used to visualize and quantify these intermolecular contacts, providing insights into the relative importance of different interactions in stabilizing the crystal structure. mdpi.com Theoretical studies on related molecules like ethyl-phenothiazine have explored various dimer conformations to understand the fundamental principles of their self-assembly. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Butterfly Angle | ~23.4° nih.gov |
| Dominant Interactions | π–π stacking, C–H···O/π interactions nih.govmdpi.com |
Advanced Purity and Quantification Methodologies
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for phenothiazine derivatives.
In a typical RP-HPLC method, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Isocratic or gradient elution can be applied to achieve optimal separation from impurities or related compounds. Detection is most commonly performed using an ultraviolet (UV) detector, as the phenothiazine chromophore exhibits strong absorbance in the UV region, typically around 254 nm. nih.gov
Method validation according to regulatory guidelines ensures the reliability of the analytical results, assessing parameters such as linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ). nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Ammonium Acetate (B1210297) Buffer (pH 5.0) nih.gov |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at 254 nm nih.gov |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) (where applicable)
Gas Chromatography (GC) can be applied for the analysis of this compound, provided the compound exhibits sufficient volatility and thermal stability. The analysis involves injecting a solution of the compound into a heated port where it is vaporized and carried by an inert gas (e.g., helium, nitrogen) through a capillary column. ekb.eg Separation is based on the differential partitioning of analytes between the mobile gas phase and a stationary phase coated on the column wall.
A key challenge in the GC analysis of some phenothiazine derivatives is their potential for thermal decomposition at the high temperatures required for volatilization. nih.gov This can lead to the formation of artifacts and inaccurate quantification. Therefore, method development must carefully optimize parameters like injector temperature and temperature programming to minimize degradation. nih.govnih.gov The use of a mass spectrometry (MS) detector (GC-MS) is highly advantageous, as it provides not only quantification but also structural confirmation of the analyte and any degradation products. ekb.egturkjps.org
| Parameter | Condition |
|---|---|
| Column | HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow (~1-2 mL/min) |
| Injector Temperature | 250-280°C (Optimization required) ekb.eg |
| Oven Program | Temperature ramp (e.g., start at 100°C, ramp to 280°C) ekb.eg |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and parallel analysis method for the purity assessment and quantification of phenothiazine derivatives. nih.govresearchgate.net The technique utilizes HPTLC plates pre-coated with a stationary phase, typically silica (B1680970) gel 60 F₂₅₄.
A small, precise volume of the sample solution is applied to the plate as a narrow band. The plate is then developed in a chamber containing a suitable mobile phase, which is often a mixture of non-polar and polar organic solvents. researchgate.netfarmaciajournal.com The separation occurs as the mobile phase ascends the plate via capillary action, with different components migrating at different rates based on their affinity for the stationary and mobile phases.
After development, the separated bands are visualized under UV light (e.g., at 254 nm). Quantification is achieved by scanning the plate with a densitometer, which measures the reflectance of light from the bands. nih.govresearchgate.net The resulting peak areas are proportional to the amount of substance in each band. The method's validity is confirmed by assessing parameters like linearity, precision, and accuracy. nih.govresearchgate.net
| Parameter | Condition |
|---|---|
| Stationary Phase | HPTLC plates with silica gel 60 F₂₅₄ |
| Mobile Phase | Mixtures such as Toluene:Methanol or Benzene:Methanol researchgate.net |
| Development | Ascending development in a saturated chamber |
| Detection | Densitometric scanning in reflectance mode at 254 nm |
| Quantification | Based on peak area of the densitogram |
Capillary Electrophoresis (CE) with Advanced Detection (e.g., Contactless Conductivity Detection, UV Absorption)
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged or chargeable molecules like phenothiazine derivatives. Separation in CE is based on the differential migration of analytes in a buffer-filled capillary under the influence of a high electric field.
For phenothiazines, methods often employ acidic buffers to ensure the analytes are protonated and carry a positive charge. UV absorption is a common detection method, leveraging the strong chromophore of the phenothiazine ring. To enhance sensitivity, online preconcentration techniques such as field-amplified sample injection (FASI) can be employed, achieving detection limits in the nanomolar range. nih.gov
A more advanced detection method is capacitively coupled contactless conductivity detection (C⁴D). nih.govnih.gov C⁴D measures changes in the conductivity of the solution as analyte zones pass the detector, which is placed externally on the capillary. This provides a universal detection method that is highly sensitive and does not require the analyte to have a chromophore, although it is effective for charged species like phenothiazines. Combining FASI with CE-C⁴D has been shown to achieve exceptionally low limits of detection for phenothiazine derivatives, with sensitivity enhancements of over 1000-fold. nih.gov
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica |
| Background Electrolyte (BGE) | Acidic buffer (e.g., 30 mM MES/Aspartic Acid, pH 2.5) |
| Injection | Field-Amplified Sample Injection (FASI) for preconcentration |
| Separation Voltage | High voltage (e.g., 15-25 kV) |
| Detection | - UV Absorption (~254 nm)
|
Electronic Structure and Quantum Chemical Investigations of 10 2 Phenylethyl 10h Phenothiazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic properties of molecules. researchgate.net DFT calculations for phenothiazine (B1677639) derivatives are often performed to understand their structural and electronic characteristics. researchgate.net
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter for assessing molecular reactivity and kinetic stability. sci-hub.se A smaller energy gap generally implies higher reactivity and lower stability.
For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring, which acts as an electron donor. researchgate.net The LUMO, on the other hand, is often distributed over the acceptor moiety of the molecule. The HOMO-LUMO energy gap provides information about the charge transfer characteristics within the molecule. scispace.com
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for a Representative Phenothiazine Derivative (APTZ)
| Parameter | Energy (eV) |
| HOMO | -5.87 |
| LUMO | -1.12 |
| Energy Gap (ΔE) | 4.75 |
Note: Data presented for 10-Acetyl-10H-phenothiazine 5-oxide (APTZ) as a representative phenothiazine derivative. The exact values for 10-(2-Phenylethyl)-10H-phenothiazine may vary.
Prediction of Electronic Absorption and Emission Spectra
Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. nih.gov For phenothiazine derivatives, these calculations can help in understanding the nature of electronic transitions, such as n-π* and π-π* transitions, which are characteristic of these compounds. nih.gov The calculated absorption wavelengths (λmax) and oscillator strengths (f) can be compared with experimental UV-Vis spectra to validate the computational model. scispace.com
The emission properties, such as fluorescence and phosphorescence, can also be investigated using computational methods. For instance, the fluorescent band of a phenothiazine derivative has been identified as the S1 → S0 transition. mdpi.com
Electron Density Distribution and Molecular Electrostatic Potential (MEP) Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comresearchgate.net The MEP surface is colored to represent different electrostatic potential values. wolfram.com Typically, red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. scispace.com
In phenothiazine derivatives, the MEP map can reveal the potential sites for chemical reactions. researchgate.net The electron density distribution, which can also be visualized, provides further insights into the bonding and structure of the molecule. scispace.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. nih.gov It provides a description of the charge delocalization and the stability of the molecule. researchgate.net NBO analysis can identify significant orbital interactions and quantify their stabilization energies, offering a deeper understanding of the electronic structure and reactivity of phenothiazine derivatives. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can provide insights into the conformational stability, flexibility, and interactions of phenothiazine derivatives. dtu.dkresearchgate.net
MD simulations can be used to explore the different conformations that a molecule can adopt and to understand how it interacts with its environment, such as a solvent or a biological target. mdpi.com This information is crucial for understanding the structure-activity relationship of these compounds. nih.gov
Electrochemical Behavior and Redox Chemistry of 10 2 Phenylethyl 10h Phenothiazine
Redox Potentials and Multi-Electron Transfer Mechanisms
The electrochemical oxidation of phenothiazine (B1677639) derivatives is characterized by a multi-step process involving the transfer of more than one electron. Historically, the oxidation of the phenothiazine nucleus is described as two distinct, sequential one-electron transfer steps, commonly referred to as an EE (electrochemical-electrochemical) mechanism. nih.gov This process involves the initial removal of one electron to form a radical cation, followed by the removal of a second electron to yield a dication. nih.govresearchgate.net
The formal potentials at which these electron transfers occur are highly dependent on the nature and position of substituents on the phenothiazine ring system. nih.gov Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize, whereas electron-withdrawing groups have the opposite effect. nih.govnih.gov
The oxidation of 10-(2-Phenylethyl)-10H-phenothiazine, like other N-substituted phenothiazines, proceeds through a stepwise mechanism. The first step is a reversible, one-electron oxidation that occurs at the sulfur atom, resulting in the formation of a radical cation (PTZ•⁺). researchgate.netresearchgate.net This initial electron transfer is typically a rapid and reversible process. nih.gov
The second oxidation event involves the transformation of this radical cation into a dication (PTZ²⁺) through the removal of a second electron. researchgate.netacs.org This second step is often quasi-reversible or irreversible, suggesting that the dication species may be less stable and could be involved in subsequent chemical reactions. nih.govresearchgate.net The electrochemical oxidation pathway can be summarized as follows:
PTZ - e⁻ ⇌ PTZ•⁺ (First Oxidation Step) PTZ•⁺ - e⁻ ⇌ PTZ²⁺ (Second Oxidation Step)
The separation between the first and second oxidation potentials provides insight into the stability of the intermediate radical cation.
The formation of the phenothiazine radical cation is a key feature of its redox chemistry. For N-substituted phenothiazines, these radical cations are known to be quite stable, particularly in aprotic solvents or acidic aqueous media. researchgate.netacs.org The stability of these radical species is influenced by both the substituent at the N-10 position and other groups on the aromatic rings. nih.gov The N-alkylation of the phenothiazine core is known to significantly enhance electrochemical stability. chemrxiv.org The formation of the radical cation is sometimes accompanied by a distinct color change; for example, solutions of phenothiazine derivatives can turn pink upon one-electron oxidation. nih.gov
In contrast, the dication species formed during the second oxidation step is generally much less stable. acs.org These dications can be highly reactive and prone to decomposition or follow-up reactions. For instance, the dication of the parent, unsubstituted phenothiazine is known to be acidic and rapidly deprotonates. acs.org Similarly, the dication of 10-methylphenothiazine has been described as a superacid that can react with common electrolytes. acs.org The stability of the dication of this compound is therefore expected to be limited compared to its radical cation counterpart.
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry Studies
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques used to investigate the redox behavior of phenothiazine derivatives. A typical cyclic voltammogram for an N-substituted phenothiazine displays two distinct anodic (oxidation) peaks, corresponding to the sequential formation of the radical cation and the dication. nih.govsemanticscholar.orgubbcluj.ro
The characteristics of the CV peaks provide valuable information. The peak-to-peak separation (ΔEₚ) between the anodic and cathodic peaks for a given redox couple indicates the reversibility of the electron transfer process. nih.gov A small separation is characteristic of a reversible process, while larger separations suggest quasi-reversible or irreversible behavior. nih.govmdpi.com The scan rate also plays a critical role; at slower scan rates, the impact of follow-up chemical reactions involving the generated species becomes more evident. nih.gov
While specific experimental values for this compound are not detailed in the available literature, the table below presents representative redox potentials for related N-substituted phenothiazine compounds to illustrate the typical potential ranges observed in cyclic voltammetry studies.
| Compound | E₁ (V vs. Fc/Fc⁺) | E₂ (V vs. Fc/Fc⁺) | Solvent/Electrolyte | Comments |
|---|---|---|---|---|
| 10-Methylphenothiazine | ~0.74 | - | Dichloromethane (B109758)/NBu₄PF₆ | First oxidation potential. ubbcluj.ro |
| 10-n-Hexylphenothiazine | ~0.73 | - | Dichloromethane/NBu₄PF₆ | First oxidation potential. ubbcluj.ro |
| N-Phenylphenothiazine | 0.33 | - | Dichloromethane/NBu₄PF₆ | Reversible redox couple. mdpi.com |
| Chlorpromazine (N-alkyl derivative) | ~0.59 | - | Acetonitrile (B52724) | First oxidation potential. nih.gov |
Note: The values are approximate and depend on specific experimental conditions such as solvent, supporting electrolyte, and reference electrode.
Spectroelectrochemical Analysis of Redox Intermediates
Spectroelectrochemistry, which combines electrochemical methods with spectroscopic techniques like UV-Vis absorption spectroscopy, is instrumental in identifying and characterizing the transient species generated during redox reactions. acs.org This technique allows for the in-situ observation of the radical cation and dication of phenothiazine derivatives.
Upon electrochemical oxidation, the formation of the radical cation (PTZ•⁺) gives rise to new, characteristic absorption bands in the visible and near-infrared regions of the spectrum. researchgate.net These spectral signatures serve as definitive proof of the radical cation's formation and allow for the study of its stability over time. For example, computational studies predict that the UV-Vis spectrum of the 10-methylphenothiazine dication (MPT²⁺) is blue-shifted by approximately 60 nm relative to its radical cation (MPT•⁺), providing a means to distinguish between the two oxidized species. acs.org
Influence of the 2-Phenylethyl Substituent on Oxidation Potentials and Reversibility
While specific comparative studies detailing the precise influence of the 10-(2-phenylethyl) group are limited, its electrochemical effects can be inferred from the extensive research on other N-substituted phenothiazines. The substituent at the N-10 position is known to be a critical determinant of the molecule's redox properties. nih.gov
N-alkylation generally enhances the electrochemical stability of the phenothiazine system. chemrxiv.org Compared to the unsubstituted 10H-phenothiazine, N-alkyl derivatives such as 10-methyl- and 10-n-hexyl-phenothiazine exhibit a more anodic (higher) first oxidation potential. ubbcluj.ro This indicates that the N-alkyl group, despite its electron-donating inductive effect, makes the phenothiazine core slightly more difficult to oxidize. This effect may be due to steric and geometric changes that influence the energy of the highest occupied molecular orbital (HOMO).
The 10-(2-phenylethyl) substituent consists of an ethyl bridge connected to a terminal phenyl group. The primary electronic influence on the phenothiazine core would come from the ethyl group, which is expected to behave similarly to other N-alkyl substituents. Therefore, it is anticipated that this compound will exhibit a reversible first oxidation at a potential comparable to or slightly higher than other N-alkylated phenothiazines, leading to the formation of a stable radical cation. The distant phenyl group is expected to have a minimal inductive effect on the redox center. The presence of the bulky 2-phenylethyl group likely contributes to the kinetic stability of the resulting radical cation by sterically hindering potential decomposition pathways.
Photophysical Properties and Excited State Dynamics of 10 2 Phenylethyl 10h Phenothiazine
Electronic Absorption and Emission Characteristics
The electronic absorption and emission spectra of 10-(2-Phenylethyl)-10H-phenothiazine are governed by the phenothiazine (B1677639) moiety. Like other 10-alkylated phenothiazines, its absorption spectrum in the UV region is characterized by two primary bands. researchgate.net The higher energy, shorter wavelength band, typically found in the 235-265 nm range for simple N-alkylated phenothiazines, is attributed to a π → π* transition. researchgate.net A second, lower energy band appears at longer wavelengths, generally between 290-345 nm, and is primarily assigned to an n → π* transition involving the lone-pair electrons of the sulfur and nitrogen atoms within the heterocyclic ring. researchgate.net
Upon excitation, the molecule relaxes to the ground state via radiative and non-radiative pathways. The primary radiative decay is fluorescence. For simple N-alkylated phenothiazines, fluorescence emission is typically observed in the violet-blue region of the spectrum, with emission maxima often reported around 450 nm. nih.gov The fluorescence quantum yields for this class of compounds are generally low in common organic solvents. nih.gov
Table 1: Expected Electronic Spectral Properties of this compound
This table is based on data from analogous 10-alkyl-phenothiazine compounds.
| Property | Spectral Region/Value | Transition/Comment |
| Absorption Band 1 | ~235-265 nm | π → π* transition |
| Absorption Band 2 | ~290-345 nm | n → π* transition |
| Fluorescence Emission | ~450 nm | S₁ → S₀ radiative decay |
Wavelength Dependence and Solvatochromism
Solvatochromism refers to the shift in the position of absorption or emission spectral bands with a change in solvent polarity. For simple 10-alkylated phenothiazines like this compound, the effect of solvent polarity on the absorption maxima is typically minimal. researchgate.net This is because the phenylethyl group is not a strong electron-withdrawing or donating group, and therefore does not establish a significant intramolecular charge-transfer character in the ground state or upon excitation.
While the absorption spectrum shows little dependence on solvent polarity, the fluorescence emission may exhibit a slight positive solvatochromism (a red-shift in more polar solvents). This indicates a small increase in the dipole moment of the molecule in the first excited singlet state (S₁) compared to the ground state (S₀). However, this effect is not pronounced in the absence of strong donor-acceptor substituents. nih.gov
Intramolecular Charge Transfer (ICT) Phenomena
Intramolecular Charge Transfer (ICT) is a process where photoexcitation leads to a significant redistribution of electron density from an electron-donor part of a molecule to an electron-acceptor part. In the context of phenothiazine derivatives, the phenothiazine unit itself is a potent electron donor. nih.govresearchgate.net Significant ICT phenomena arise when the phenothiazine core is electronically coupled to a strong electron-acceptor group, creating a "push-pull" architecture. nih.govnih.govacs.org
In this compound, the substituent is a phenylethyl group. Neither the ethyl linker nor the terminal phenyl group functions as a strong electron acceptor. Consequently, this molecule does not possess the push-pull structure necessary for a prominent ICT state to be formed upon excitation. The excited state retains a character more akin to a locally excited (LE) state of the phenothiazine ring system.
Investigation of Twisted Intramolecular Charge Transfer (TICT) States
The Twisted Intramolecular Charge Transfer (TICT) model describes a specific type of ICT process where, following initial excitation, the donor and acceptor moieties undergo rotational relaxation into a twisted, perpendicular geometry. This TICT state is often characterized by being non-emissive or weakly emissive, providing an efficient non-radiative decay channel and leading to fluorescence quenching, especially in polar solvents. nih.govacs.org
The formation of a TICT state is a hallmark of specific phenothiazine-based push-pull systems. nih.govnih.gov However, as this compound lacks the requisite strong electron-acceptor group, the formation of a stabilized TICT state is not an expected deactivation pathway for this molecule. Its excited-state dynamics are not anticipated to be governed by this phenomenon.
Singlet and Triplet Excited State Dynamics
Upon absorption of a photon, this compound is promoted to an excited singlet state (S₁). From this state, the molecule can return to the ground state (S₀) through several competing pathways. The primary deactivation channels for the S₁ state in phenothiazine derivatives are fluorescence and intersystem crossing (ISC) to the triplet manifold (T₁). nih.gov Photoionization is another possible decay pathway, particularly in aqueous solutions. nih.gov
The triplet state (T₁), once populated via intersystem crossing, is a relatively long-lived species. It can decay back to the ground state through phosphorescence (a spin-forbidden radiative process) or non-radiative decay. The triplet state is also responsible for photosensitization processes, such as the generation of singlet oxygen. nih.gov
Intersystem Crossing (ISC) Rates and Mechanisms
Intersystem crossing (ISC) is a key process in the photophysics of phenothiazines. For many derivatives, the transition from the lowest excited singlet state (S₁) to the lowest triplet state (T₁) is a highly efficient process and is often the dominant decay pathway for the S₁ state. nih.gov This efficiency is facilitated by spin-orbit coupling, which is enhanced by the presence of the heavy sulfur atom in the phenothiazine ring.
While specific ISC rates for this compound have not been reported, it is expected to follow the general trend of other 10-alkylated phenothiazines, where ISC is a major contributor to the deactivation of the excited singlet state. The rate of this process dictates the balance between fluorescence and triplet state formation.
Fluorescence and Phosphorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For simple phenothiazine derivatives in organic media, the fluorescence quantum yields are typically small, often in the range of 0.01-0.05, reflecting the fact that non-radiative pathways, particularly intersystem crossing, are dominant. nih.gov The fluorescence lifetimes (τf), which represent the average time the molecule spends in the S₁ state, are correspondingly short.
Phosphorescence, the emission from the T₁ state, is generally observed at lower energies (longer wavelengths) than fluorescence and has a much longer lifetime due to its spin-forbidden nature. While phosphorescence is a characteristic of the phenothiazine chromophore, its quantum yield and lifetime are highly dependent on the specific molecular structure and the experimental conditions (e.g., temperature, solvent, presence of oxygen). Specific, experimentally determined quantum yields and lifetimes for this compound are not available in the current literature.
Room-Temperature Phosphorescence (RTP) from Phenothiazine Derivatives
Room-temperature phosphorescence (RTP) is a photoluminescent phenomenon where a material emits light from a triplet excited state with a noticeable delay after the initial photo-excitation. This process is relatively rare in pure organic molecules in fluid solutions at room temperature because the long-lived triplet excitons are easily quenched by molecular motion, vibrations, and interaction with molecular oxygen. Phenothiazine has emerged as a promising structural motif for designing organic RTP materials. nih.govnih.gov Achieving significant RTP from phenothiazine derivatives typically requires strategies to suppress non-radiative decay pathways of the triplet state.
Common methods to enhance RTP in phenothiazine-based systems include:
Crystal Engineering: Packing molecules into a rigid crystal lattice minimizes vibrational and rotational quenching, thereby promoting phosphorescence.
Host-Guest Doping: Dispersing the phenothiazine derivative into a rigid host matrix, such as a polymer like polyacrylic acid (PAA) or a crystalline small molecule like triphenylphosphine (B44618) (TPP), can provide the necessary rigid environment. nih.govopenreadings.eu
Aggregation: The formation of aggregates in solvent mixtures (e.g., DMSO/water) can restrict intramolecular motions, leading to the activation of RTP. nih.gov
Studies on various phenothiazine derivatives show that substitutions on the phenothiazine core can influence RTP properties. While excitation and emission wavelengths often show little variation, the intensity and lifetime of the phosphorescence can be significantly affected. uni.edu For instance, investigations into push-pull phenothiazine isomers demonstrated that aggregation in water could induce a delayed emission band around 560 nm, with a long decay in the hundreds of microseconds. nih.gov Another study found that for a range of phenothiazine-based pharmaceuticals on a solid substrate, a single emission band was typically observed around 525 nm. uni.edu The presence of larger substituents is generally associated with a decrease in non-radiative decay, which can lead to longer phosphorescence lifetimes and higher quantum yields. openreadings.eu
The photophysical characteristics of representative phenothiazine derivatives exhibiting phosphorescence are summarized in the table below to illustrate typical properties.
| Compound/System | Excitation Max (nm) | Emission Max (nm) | Environment | Reference |
| Phenothiazine | ~263, ~325 | 525 | Solid Substrate (Paper) | uni.edu |
| o-PTZ / m-PTZ Aggregates | - | ~560 | 99% Water / DMSO | nih.gov |
| N-phosphorylated phenothiazine (2a) | 291 | 540 | Crystal at 298 K | nih.gov |
| Phenothiazine 5,5-dioxide derivatives | - | Green spectral region | Doped Polymer Films | openreadings.eu |
Ultrafast Spectroscopic Probes of Excited State Evolution (e.g., Transient Absorption, Femtosecond Stimulated Raman)
The evolution of a molecule from its excited singlet state (S₁) to a triplet state (T₁) occurs on extremely short timescales, typically femtoseconds to picoseconds. Ultrafast spectroscopic techniques are essential to directly observe these dynamics.
Transient Absorption (TA) Spectroscopy is a powerful pump-probe technique used to study short-lived excited states. An initial laser pulse (the pump) excites the molecule of interest. A second, delayed pulse (the probe) measures the absorption spectrum of the excited species. By varying the time delay between the pump and probe pulses, it is possible to track the formation and decay of transient species like excited singlet states, triplet states, and radical ions.
For a 10-alkylated phenothiazine derivative, TA spectroscopy could be used to:
Monitor the decay of the initially populated singlet excited state.
Observe the growth of the triplet state absorption signal as a result of intersystem crossing (ISC).
Characterize the lifetime of the triplet state, which is crucial for understanding phosphorescence efficiency. nih.gov
The triplet state of halogenated promazines, a class of 10-alkylated phenothiazines, has been shown to be efficiently quenched in certain solvents, and this process was directly observed and quantified using laser flash photolysis, a technique related to TA spectroscopy. nih.gov
Femtosecond Stimulated Raman Spectroscopy (FSRS) is an advanced technique that provides vibrational (structural) information with femtosecond time resolution. researchgate.net Unlike TA spectroscopy, which tracks electronic states, FSRS can reveal changes in the molecule's geometry as it evolves through different excited states. It combines a pump pulse to initiate a photochemical process with two additional pulses (a Raman pump and a probe) to generate a vibrational spectrum of the transient species. nih.gov
In the context of this compound, FSRS could potentially:
Identify the specific vibrational modes that are coupled to the electronic excitation.
Track the structural changes that occur during the intersystem crossing from the S₁ to the T₁ state.
Provide a detailed picture of how energy is redistributed within the molecule immediately following photoexcitation.
While no specific FSRS studies have been performed on this compound, the technique has been successfully applied to other complex organic molecules to observe their structural evolution on the femtosecond timescale. nih.gov
Interactions with Biological Systems: Fundamental Biophysical Mechanisms
Interaction with Lipid Bilayers and Model Membranes
The plasma membrane is a primary site of action for many phenothiazines. nih.gov Their interactions are not merely superficial but involve deep integration and subsequent alteration of the membrane's structural and functional properties. nih.govresearchgate.net
Due to their amphiphilic structure, phenothiazine (B1677639) compounds like 10-(2-Phenylethyl)-10H-phenothiazine can insert themselves into the lipid bilayer of cell membranes. researchgate.net The specific localization of these molecules within the membrane is influenced by the lipid composition. nih.gov Studies on related phenothiazine derivatives show that in neutral lipid bilayers, they tend to reside deeper within the membrane structure. However, in the presence of anionic phospholipids, such as phosphatidylserine, an electrostatic attraction between the cationic phenothiazine molecule and the negatively charged lipid headgroups keeps the drug located closer to the membrane surface. nih.gov This suggests that the charge distribution on the membrane surface plays a crucial role in dictating the precise positioning of the intercalated phenothiazine. nih.gov
The intercalation of phenothiazines into the lipid bilayer significantly alters the membrane's physical characteristics. nih.govnih.gov These modifications can have profound effects on cellular processes that are dependent on membrane integrity and dynamics. researchgate.net
Fluidity and Thickness: Phenothiazine derivatives have been shown to enhance membrane fluidity. nih.gov This effect is accompanied by a reduction in the thickness of the lipid bilayer. nih.gov For instance, studies using atomic force microscopy on model membranes treated with trifluoperazine, a related phenothiazine, demonstrated a dose-dependent increase in the membrane patch area and a decrease in bilayer thickness, indicating that the compound affects the packing of lipid molecules. nih.gov In the gel state, these compounds can decrease the order of the bilayer, while increasing order in the more fluid, liquid crystalline state. nih.gov
Lipid Phase Separation: Phenothiazines can significantly influence the organization of lipid domains, or "rafts," within model membranes. nih.gov Research on giant unilamellar vesicles has shown that phenothiazines tend to accumulate in the interfacial regions between liquid-ordered (Lo) and liquid-disordered (Ld) domains. nih.gov This accumulation leads to an increase in the number of domains, a decrease in their average area, and a marked increase in the total length of the domain borders. nih.gov In some model systems, such as those containing dimyristoylphosphatidylethanolamine (B1222843) (DMPE), certain phenothiazine derivatives can induce phase separation, likely due to different spatial orientations the drug can adopt within the membrane and its interactions with the hydrogen bond network of the lipid polar heads. researchgate.net
Table 1: Effects of Phenothiazine Derivatives on Membrane Biophysical Properties
| Property | Observed Effect | Mechanism |
|---|---|---|
| Fluidity | Increased in the liquid crystalline state. nih.govnih.gov | Disruption of lipid packing. nih.gov |
| Thickness | Decreased. nih.gov | Intercalation leads to an increased area per lipid molecule. nih.gov |
| Organization | Altered lipid packing, potential for new packing modes. nih.gov | Direct interaction and space occupation within the bilayer. nih.gov |
| Lipid Phase Separation | Increased number of domains, accumulation at domain interfaces. nih.gov | Selective partitioning between different lipid phases. nih.gov |
Direct Interactions with Membrane Proteins and Transporters (Mechanistic Focus)
Beyond their effects on the lipid bilayer itself, phenothiazines directly interact with various membrane-embedded proteins, including transporters and ion channels. These interactions are central to many of their pharmacological effects, including the reversal of multidrug resistance. nih.govresearchgate.net
A significant area of research for phenothiazine derivatives has been their ability to reverse multidrug resistance (MDR) in cancer cells. brieflands.comnih.gov MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell. nih.govmdpi.com
Phenothiazines act as MDR modulators primarily by inhibiting the function of these efflux pumps. nih.govresearchgate.net The proposed mechanism involves the direct binding of the phenothiazine molecule to the transporter protein. researchgate.net This interaction can be competitive, where the phenothiazine binds to the same site as the anticancer drug, or allosteric, where it binds to a different site and induces a conformational change that inhibits the pump's transport function. researchgate.net By blocking the efflux pump, phenothiazines increase the intracellular accumulation and retention of cytotoxic compounds, thereby restoring the sensitivity of resistant cells to chemotherapy. brieflands.comnih.gov The efficacy of this inhibition is linked to the compound's structural features and hydrophobicity, which facilitate both membrane interaction and binding to the transporter. nih.govnih.gov It is noteworthy that some phenothiazines can act as inhibitors of P-gp while simultaneously stimulating the activity of another ABC transporter, the multidrug resistance-associated protein 1 (MRP1). nih.gov
Table 2: Interaction of Phenothiazines with MDR Transporters
| Transporter | Interaction Type | Consequence |
|---|---|---|
| P-glycoprotein (P-gp/ABCB1) | Inhibition (Competitive or Allosteric). nih.govresearchgate.net | Increased intracellular accumulation of cytotoxic drugs; reversal of MDR. brieflands.com |
| MRP1 | Stimulation. nih.gov | Increased efflux of specific MRP1 substrates. nih.gov |
Phenothiazines are known to modulate the activity of various ion channels, an effect that contributes to their diverse biological activities. researchgate.netnih.gov
Calcium Channels: Certain neuroleptic agents, including some phenothiazines, have been shown to interact with and block T-type calcium channels. nih.gov However, their potency as calcium channel antagonists is often weaker compared to their effects on other targets like dopamine (B1211576) receptors. nih.gov The mechanism involves the drug preferentially binding to the inactivated state of the channel, which shifts the steady-state inactivation profile to more negative values without significantly affecting channel activation or kinetics. nih.gov The modulation of calcium channels can disrupt intracellular calcium homeostasis, a mechanism that is also implicated in the anticancer effects of some phenothiazines. nih.gov
Kv1.3 channels: The voltage-gated potassium channel Kv1.3 is a critical regulator of T-cell activation and is considered a therapeutic target for autoimmune diseases. nih.govnih.gov Pharmacological blockade of Kv1.3 channels inhibits Ca2+ signaling and proliferation in effector memory T-cells. nih.gov While a wide variety of compounds can inhibit MDR transport, research has shown no direct correlation between the ability of a drug to block a specific type of ion channel and its ability to act as an MDR-reversing agent. nih.gov Although phenothiazines are recognized as broad ion channel modulators, specific and detailed studies focusing on the direct, mechanistic interaction of this compound with Kv1.3 channels are not extensively documented in the current body of scientific literature.
Advanced Applications in Materials Science
Organic Optoelectronics
Phenothiazine-based materials are extensively investigated for their potential in organic optoelectronic devices due to their favorable electronic properties, cost-effectiveness, and the ease with which their functionalities can be modified. rsc.orgrsc.org The ability to tailor the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modifications makes them suitable for various roles within these devices, including as active layers, charge transport materials, and emitters. researchgate.net
While specific research on 10-(2-Phenylethyl)-10H-phenothiazine in the active layers of OSCs and DSSCs is not extensively documented, the broader family of N-alkyl and N-aryl phenothiazine (B1677639) derivatives has been widely explored as electron donor components in these solar cell technologies. researchgate.netrsc.org The core phenothiazine unit's strong electron-donating nature makes it an excellent building block for designing organic dyes and small molecule donors for solar cells. nih.gov
Similarly, in the context of OSCs, phenothiazine derivatives are utilized as the donor material in the bulk heterojunction active layer. The photovoltaic performance of these devices is influenced by the molecular structure of the phenothiazine derivative. For example, unsymmetrical small molecules incorporating a phenothiazine central unit have been used as donors, achieving power conversion efficiencies of over 7%. uky.edu
The following table summarizes the performance of DSSCs using different phenothiazine-based dyes, illustrating the impact of molecular engineering on key photovoltaic parameters.
| Phenothiazine Derivative | Short-Circuit Current (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
|---|---|---|---|---|
| Phenothiazine Dye 1 | 8.73 | 0.95 | 0.58 | 4.81 |
| Phenothiazine Dye 2 | 11.98 | 0.99 | 0.62 | 7.35 |
| NSPt-C6 | 14.42 | 0.69 | 0.63 | 6.22 |
The development of efficient and stable hole transport materials (HTMs) is critical for advancing perovskite solar cell (PSC) technology. nih.gov While the widely used HTM, spiro-OMeTAD, has enabled high efficiencies, its complex synthesis and high cost are significant drawbacks. nih.gov This has spurred research into alternative HTMs, with N-substituted phenothiazine derivatives emerging as a promising class of materials due to their cost-effective synthesis, tunable electronic properties, and good stability. nih.govacs.org
A notable example that incorporates the N-phenylethyl moiety is the self-assembled monolayer (SAM) molecule, {2-[3,7-di(thiophen-3-yl)-10H-phenothiazin-10-yl]ethyl}phosphonic acid (Th-2EPT). This compound, featuring a phenothiazine core with a phenylethyl group attached to the nitrogen and thiophene (B33073) head groups, has been designed to minimize interfacial losses in tin-based perovskite solar cells. researchgate.net The phosphonic acid group serves as an anchoring unit to the substrate. colorado.edumdpi.commdpi.com The design of Th-2EPT aims to improve the quality of the interface between the perovskite and the hole transport layer by enhancing lattice matching and optimizing the interaction strength. researchgate.net
Density functional theory (DFT) calculations have shown that Th-2EPT can effectively passivate the perovskite surface without inducing strain, which is crucial for reducing non-radiative recombination and improving device performance. researchgate.net Experimental results have demonstrated that PSCs utilizing Th-2EPT as the HTL can achieve a power conversion efficiency of 8.2%, outperforming devices based on the conventional PEDOT:PSS HTL. researchgate.net
The following table presents a comparison of key photovoltaic parameters for perovskite solar cells fabricated with different N-substituted phenothiazine-based HTMs, highlighting the potential of this class of materials.
| HTM | Short-Circuit Current (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
|---|---|---|---|---|
| AZO-III | - | - | - | 9.77 |
| AZO-IV | - | - | - | 11.62 |
| Spiro-OMeTAD (reference) | - | - | - | 18.63 |
| Th-2EPT | - | - | - | 8.2 |
Phenothiazine derivatives are versatile materials for organic light-emitting diodes (OLEDs), where they can function as emitters, hosts for emitters, or as hole transport layers. researchgate.netresearchgate.netresearchgate.net Their application in OLEDs is driven by their excellent photoluminescence properties, thermal stability, and the ability to tune their emission color and charge transport characteristics through molecular design. rsc.orgresearchgate.net
As emitters, phenothiazine-based compounds have been developed to cover a wide range of the visible spectrum, from blue to red. researchgate.netrsc.org For instance, polymers incorporating phenothiazine have been synthesized for use in red and orange emitting OLEDs. researchgate.net The electroluminescence properties of these materials can be fine-tuned by modifying the polymer backbone. In one study, two different polymers, PQP and PQM, based on phenothiazine were synthesized. The device using PQP as the emissive layer exhibited red emission peaking at 664 nm with a maximum brightness of about 60 cd/m², while the PQM-based device showed orange emission at 608 nm with a maximum luminance of 150 cd/m². researchgate.net
Phenothiazine derivatives are also employed as host materials for thermally activated delayed fluorescence (TADF) emitters. rsc.orgnih.gov In this role, they facilitate efficient energy transfer to the guest emitter. For example, phenothiazine dioxide-containing derivatives have been successfully used as hosts for blue, green, and yellow TADF OLEDs, achieving high external quantum efficiencies (EQEs) of up to 19.1% for yellow-emitting devices. rsc.org
Furthermore, the excellent hole-transporting properties of phenothiazine derivatives make them suitable for use in the hole transport layer (HTL) of OLEDs. rsc.org The introduction of phenothiazine-based HTLs can lead to improved device efficiency and stability. For example, doping-free fluorescent emitters based on phenothiazine derivatives have been shown to act as efficient HTLs, leading to blue OLEDs with EQEs of up to 22%. rsc.org
The performance of OLEDs incorporating phenothiazine derivatives is summarized in the table below.
| Phenothiazine Derivative Application | Emission Color | Maximum External Quantum Efficiency (EQE) (%) | Maximum Brightness (cd/m²) |
|---|---|---|---|
| PQP Emitter | Red (664 nm) | - | ~60 |
| PQM Emitter | Orange (608 nm) | - | 150 |
| DMACMNPTO Host | Yellow | 19.1 | - |
| Phenothiazine-based HTL | Blue | 22 | - |
The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. nih.govresearchgate.net The molecular structure of the semiconductor plays a crucial role in its ability to form well-ordered thin films, which is essential for efficient charge transport. researchgate.net The non-planar, butterfly-like structure of phenothiazine can be advantageous in preventing strong intermolecular aggregation, which can be detrimental to device performance. rsc.org
Redox Flow Batteries (RFBs)
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and the development of high-performance, cost-effective, and stable redox-active materials is a key research focus. chemrxiv.org Organic molecules, including phenothiazine derivatives, are attractive candidates for use in non-aqueous and aqueous RFBs due to their tunable redox properties and potential for sustainable synthesis. chemrxiv.orgacs.org
Phenothiazine derivatives have been extensively investigated as catholyte materials in RFBs. chemrxiv.orgchemrxiv.org The redox potential and solubility of these compounds can be precisely controlled through molecular engineering, particularly by introducing different substituents at the nitrogen atom of the phenothiazine core. chemrxiv.orgchemrxiv.org This allows for the design of catholytes with tailored electrochemical properties to meet the demands of high-performance RFBs.
The introduction of alkyl or alkoxy groups at the N-10 position of phenothiazine has been shown to significantly improve the solubility of the molecule in organic solvents and enhance its electrochemical stability. chemrxiv.org For example, N-alkyl phenothiazine derivatives have been shown to be miscible with common battery electrolytes at high concentrations. uky.edu This is a critical factor for achieving high energy density in RFBs.
Furthermore, the redox potential of phenothiazine-based catholytes can be tuned by modifying the substituents on the phenothiazine core. While N-alkyl monosubstituted phenothiazines have a relatively low oxidation potential, the introduction of additional substituents at the 3 and 7 positions can lead to a significant increase in the stable oxidation potential. chemrxiv.org For instance, N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine exhibits a higher oxidation potential compared to its monosubstituted counterpart. chemrxiv.org
The following table provides a comparative overview of the solubility and redox potential of various N-substituted phenothiazine derivatives, demonstrating the tunability of these properties.
| Phenothiazine Derivative | Solubility (in electrolyte) | Redox Potential (vs Fc/Fc+) (V) |
|---|---|---|
| MPT, EPT, PhPT, BzPT | 0.1 - 1 M | ~0.3 |
| MEEPT, Me-MEEPT, BCF3EPT, B(MEEO)EPT | Miscible | ~0.3 - 0.65 |
| EPRT-TFSI | up to 1.3 M | 1.12 |
Chemosensing and Molecular Probes
Phenothiazine derivatives have emerged as a versatile platform for the development of chemosensors and molecular probes due to their inherent fluorescent properties and the electron-donating ability of the phenothiazine nucleus. These properties can be modulated upon interaction with specific analytes, leading to a detectable optical response. The core principle often involves an intramolecular charge transfer (ICT) mechanism, where the phenothiazine acts as the electron donor and is coupled with an electron-acceptor unit through a π-conjugated system.
The interaction with an analyte can disrupt this ICT process, resulting in a change in the fluorescence or colorimetric properties of the molecule. For instance, various phenothiazine-based sensors have been designed for the detection of ions and neutral molecules. A notable example is the development of a fluorescent sensor for cyanide (CN⁻) based on a phenothiazine fluorophore conjugated with a benzofuran (B130515) unit. mdpi.com In this system, the nucleophilic attack of cyanide on the sensor molecule induces an ICT effect, leading to fluorescence quenching. mdpi.com
Similarly, a phenothiazine derivative, 10-(4-butoxyphenyl)-10H-phenothiazine, has been investigated as a fluorogenic sensor for detecting chlorinated hydrocarbons like chloroform. unito.itresearchgate.net Exposure to these analytes in the presence of light triggers a significant change in the emission spectrum, allowing for naked-eye detection at concentrations as low as 5 ppm. unito.it This sensing mechanism is attributed to the formation of photoinduced radicals of the phenothiazine derivative in the presence of the chlorinated solvent. unito.it
Table 1: Examples of Phenothiazine-Based Chemosensors
| Phenothiazine Derivative | Analyte Detected | Sensing Mechanism | Observable Change |
|---|---|---|---|
| Phenothiazine-benzofuran conjugate | Cyanide (CN⁻) | Nucleophilic addition inducing ICT | Fluorescence quenching |
| 10-(4-butoxyphenyl)-10H-phenothiazine | Chlorinated hydrocarbons (e.g., Chloroform) | Photoinduced radical formation | Change in emission spectrum |
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical switching, frequency conversion, and data storage. researchgate.net Organic molecules with large hyperpolarizability (β) are key components in the development of these materials. researchgate.net The NLO response in organic compounds often arises from the efficient intramolecular charge transfer from an electron-donating unit to an electron-accepting unit through a π-conjugated bridge.
The phenothiazine moiety is an excellent electron donor, making its derivatives promising candidates for NLO materials. researchgate.netusc.edu Theoretical studies on various phenothiazine-based donor-π-acceptor (D-π-A) systems have shown that they can exhibit significant NLO properties. researchgate.net The magnitude of the NLO response can be tuned by modifying the acceptor strength and the nature of the π-spacer. researchgate.net
For instance, computational studies using Density Functional Theory (DFT) have been employed to investigate the NLO behavior of rod- and T-shaped phenothiazine-based organic compounds. researchgate.net These studies have revealed that structural modifications, such as altering π-spacers and acceptor units, can lead to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is indicative of enhanced NLO properties. researchgate.netnih.gov A smaller HOMO-LUMO gap facilitates intramolecular charge transfer, resulting in a larger hyperpolarizability. nih.gov
While experimental data on the NLO properties of this compound are not available, its structural features provide a basis for speculation. The phenylethyl group is not a strong electron-withdrawing group, so in its current form, the molecule may not exhibit a strong NLO response. However, this compound could serve as a versatile synthetic intermediate. Functionalization of the phenylethyl group or the phenothiazine ring with strong acceptor moieties could lead to the creation of potent D-π-A type NLO chromophores.
Table 2: Calculated NLO Properties of a Representative Phenothiazine-Based Chromophore (CPP) in Acetonitrile (B52724)
| Property | Value | Unit |
|---|---|---|
| Linear Polarizability <α> | 1518.23 | a.u. |
| First Hyperpolarizability (βtot) | 755322.39 | a.u. |
Data for the CPP molecule from a theoretical study on phenothiazine-based NLO compounds. researchgate.net
Future Research Directions and Perspectives for 10 2 Phenylethyl 10h Phenothiazine
Development of Novel and Sustainable Synthetic Strategies
Future synthetic research will likely prioritize the development of environmentally benign and efficient methods for producing 10-(2-Phenylethyl)-10H-phenothiazine and related derivatives. While traditional methods often involve multi-step processes, emerging strategies focus on improving atom economy, reducing waste, and utilizing greener reaction conditions.
Key areas for future development include:
One-Pot and Multicomponent Reactions (MCRs): These approaches, which involve combining three or more reactants in a single step, offer significant advantages in terms of efficiency and sustainability. researchgate.net Future work could focus on designing novel MCRs specifically tailored for the synthesis of N-10 substituted phenothiazines.
Metal-Free Catalysis: The development of synthetic routes that avoid heavy metal catalysts is a significant goal for green chemistry. rsc.org Research into iodine-promoted or other non-metallic catalytic systems for the formation of the phenothiazine (B1677639) core could provide more sustainable alternatives. rsc.org
Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields. researchgate.netmdpi.com Applying these energy-efficient methods to the synthesis of this compound could streamline its production.
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. Adapting synthetic routes for phenothiazine derivatives to flow chemistry systems represents a promising avenue for industrial-scale production.
| Synthetic Strategy | Potential Advantages |
| Multicomponent Reactions | Increased efficiency, reduced waste, simplified procedures. |
| Metal-Free Catalysis | Reduced environmental impact, avoidance of toxic metal contamination. |
| Microwave/Ultrasound Assistance | Faster reaction rates, higher yields, energy efficiency. |
| Flow Chemistry | Improved safety, scalability, and process control. |
Deeper Elucidation of Complex Structure-Property-Function Relationships
A more profound understanding of the intricate relationships between the molecular structure of this compound and its resulting properties and functions is critical for designing next-generation materials and therapeutics. The phenothiazine core is highly versatile, and subtle modifications can lead to significant changes in its electronic, optical, and biological characteristics. scispace.comrsc.org
Future research will focus on:
Systematic Substituent Effects: While the impact of substitution at the N-10 position is a primary focus, future studies will need to systematically explore modifications at other positions of the phenothiazine rings. For instance, substitutions at the C-3 and C-7 positions can have synergistic effects on spectral properties. rsc.org Investigating how various electron-donating or electron-withdrawing groups on the phenylethyl moiety or the phenothiazine core influence properties will be crucial.
Conformational Analysis: The butterfly-like structure of the phenothiazine ring allows for different conformations, which can impact molecular packing, charge transport, and receptor binding. Detailed studies on the conformational dynamics of this compound will provide insights into its behavior in different environments.
Structure-Activity Relationship (SAR) Studies: In the context of medicinal chemistry, extensive SAR studies are needed to map the specific structural features responsible for desired biological activities, such as antitumor or antimicrobial effects. mdpi.comresearchgate.net This involves synthesizing a library of analogs and evaluating their efficacy to identify key pharmacophores.
| Structural Modification | Potential Impact on Properties |
| Substitution on Phenothiazine Rings | Tuning of optoelectronic properties, redox potential, and biological target specificity. rsc.org |
| Alteration of N-10 Side Chain | Modification of solubility, steric hindrance, and interaction with biological membranes. |
| Isomeric Variations | Changes in molecular packing, crystal structure, and charge mobility. |
Exploration of Synergistic Effects in Hybrid Materials Systems
The integration of this compound into hybrid materials is a promising strategy to create systems with enhanced or entirely new functionalities. The electron-donating nature of the phenothiazine core makes it an excellent component for creating donor-acceptor systems and composite materials. rsc.org
Future research directions include:
Phenothiazine-Based Covalent Organic Frameworks (COFs): Incorporating phenothiazine units into highly ordered, porous COFs can lead to materials with exceptional photocatalytic or electronic properties. rsc.org The rational design of such frameworks can promote charge separation and transport. rsc.org
Molecular Hybrids: The hybridization of the phenothiazine scaffold with other pharmacophores (e.g., triazoles, chalcones, dithiocarbamates) has resulted in compounds with diverse biological activities, including promising anticancer and antimicrobial properties. mdpi.comnih.govresearchgate.net Future work will involve designing and synthesizing novel hybrids of this compound to explore synergistic therapeutic effects. nih.gov
Polymer and Nanomaterial Composites: Dispersing or covalently linking this compound within polymer matrices or onto the surface of nanoparticles can create advanced materials for applications in sensors, organic electronics, and drug delivery. Research into silica (B1680970) hybrid materials with embedded phenothiazines has already shown promise. nih.gov
Advanced Computational Modeling for Rational Design and Predictive Studies
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and development of new phenothiazine-based compounds. These methods allow for the prediction of properties and the rational design of molecules with desired characteristics, thereby reducing the need for extensive trial-and-error synthesis.
Key areas for future computational research include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic structure, absorption and emission spectra, and redox potentials of new this compound derivatives. This aids in the rational design of materials for optoelectronic applications. rsc.org
Molecular Docking and Dynamics: For biological applications, in silico docking studies can predict the binding affinity and interaction modes of phenothiazine derivatives with specific protein targets, such as enzymes or receptors. nih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time.
Quantitative Structure-Activity Relationship (QSAR): By developing mathematical models that correlate structural descriptors with observed biological activity or physical properties, QSAR can be used to predict the efficacy of unsynthesized compounds.
Machine Learning and AI: Advanced algorithms can be trained on existing data to identify complex patterns in structure-property relationships, enabling the high-throughput virtual screening of vast chemical libraries and the design of novel phenothiazine derivatives with optimized properties.
| Computational Method | Application in Phenothiazine Research |
| Quantum Chemistry (e.g., DFT) | Prediction of electronic and optical properties for materials design. rsc.org |
| Molecular Docking | Identification of potential biological targets and prediction of binding modes. nih.gov |
| Molecular Dynamics | Simulation of molecule-receptor interactions and conformational stability. |
| QSAR/Machine Learning | Predictive modeling of biological activity and physicochemical properties. |
Investigation into Novel Biophysical Interaction Mechanisms
While phenothiazines are known to interact with a broad range of biological targets, the precise biophysical mechanisms underlying these interactions are not fully understood. nih.goviiarjournals.org Future research is needed to move beyond identifying targets to elucidating the detailed molecular and physical processes involved.
Promising avenues of investigation include:
Membrane Interactions: Phenothiazines are known to interact with cell membranes. Future studies could use techniques like neutron scattering, solid-state NMR, and advanced microscopy to characterize how this compound perturbs the structure and dynamics of lipid bilayers, which may be crucial to its antimicrobial or cytotoxic effects. iiarjournals.org
Tubulin Polymerization: Some phenothiazine derivatives have been shown to interfere with microtubule dynamics by binding to tubulin. acs.orgnih.gov Investigating the specific binding site and the structural impact of this compound on tubulin polymerization could reveal novel anticancer mechanisms. acs.org
Enzyme Inhibition Kinetics: For derivatives that show inhibitory activity against enzymes like cholinesterases or farnesyltransferase, detailed kinetic studies are required to determine the mode of inhibition (e.g., competitive, non-competitive) and to provide a deeper understanding of the enzyme-inhibitor interactions. nih.govnih.gov
Redox Activity and Radical Scavenging: The ability of the phenothiazine core to undergo redox cycling is central to its antioxidant properties. nih.gov Advanced electrochemical and spectroscopic techniques can be employed to study the electron transfer processes and radical scavenging mechanisms of this compound in biologically relevant environments.
Q & A
Q. Example Conditions :
| Reaction Type | Reagents/Catalysts | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Sonogashira | Pd(PPh), CuI | THF | 6.9 | |
| Nucleophilic | KCO, alkyl halide | Acetone | 20–30 |
How is the crystal structure of phenothiazine derivatives determined experimentally?
Level: Basic
Answer:
X-ray diffraction (XRD) is the gold standard. Key steps include:
Data Collection : Use a diffractometer (e.g., Rigaku Saturn724+) with Mo/Kα radiation (λ = 0.71073 Å). Measure reflections up to θ ≈ 25° .
Structure Solution : Employ direct methods (SHELXD) or charge flipping for phase determination .
Refinement : Use SHELXL for least-squares refinement against data. Hydrogen atoms are placed geometrically or located via difference maps .
Validation : Check for R-factors (e.g., ), residual electron density, and geometric plausibility (e.g., bond angles within 2σ of ideal values) .
Q. Example Crystallographic Data :
| Parameter | Value (for a derivative) | Reference |
|---|---|---|
| Space Group | ||
| Unit Cell (Å, °) | , , ; , , | |
| 0.021 |
What spectroscopic techniques characterize phenothiazine derivatives?
Level: Basic
Answer:
- H/C NMR : Assign signals based on substituent effects. For example, phenothiazine N–CH protons resonate at δ 4.0–5.0 ppm, while aromatic protons appear at δ 6.5–7.5 ppm .
- UV-Vis Spectroscopy : Detect intramolecular charge transfer (ICT) bands (e.g., λ ≈ 350–450 nm for nitro-substituted derivatives) .
- IR Spectroscopy : Identify functional groups (e.g., C≡C stretch at 2100–2260 cm for ethynyl groups) .
How do substituents influence the electronic properties of this compound?
Level: Advanced
Answer:
Substituents alter:
- Conjugation : Electron-donating groups (e.g., –OCH) increase HOMO energy, enhancing electron-donor capacity. Electron-withdrawing groups (e.g., –NO) stabilize LUMOs, facilitating charge transfer .
- Intramolecular Charge Transfer (ICT) : Nitro groups induce ICT between phenothiazine (donor) and nitroarene (acceptor), evidenced by redshifted UV-Vis spectra and planar molecular geometries (dihedral angles < 10°) .
- Crystal Packing : Bulky substituents (e.g., 2-phenylethyl) disrupt π-π stacking, leading to isolated molecules in the lattice .
Q. Computational Validation :
- Use DFT (e.g., B3LYP/6-31G*) to calculate HOMO/LUMO energies and compare with experimental UV-Vis data.
- Match computed geometric parameters (e.g., dihedral angles) with XRD data .
How are conflicting crystallographic data resolved in phenothiazine derivatives?
Level: Advanced
Answer:
Common issues and solutions:
- Disorder : Model alternative conformations with occupancy refinement (e.g., 0.535:0.465 for co-crystallized isomers) .
- Twinning : Use TWIN/BASF commands in SHELXL to refine twin fractions .
- Residual Density : Check for missed solvent molecules or over/underestimated thermal motion (ADPs) .
Example : A co-crystal with two isomers (0.54:0.46 ratio) was resolved using SHELXL’s PART instruction, refining occupancies and anisotropic displacement parameters .
What advanced applications do phenothiazine derivatives have in materials science?
Level: Advanced
Answer:
- Organic Electronics : As hole-transport materials in OLEDs due to high HOMO levels (–5.0 to –5.5 eV) .
- Photocatalysts : Nitro-substituted derivatives exhibit visible-light activity for redox reactions .
- Biological Probes : Derivatives like 4-[2-(10H-phenothiazin-10-yl)ethyl]-N-hydroxybenzamide inhibit histone deacetylases (HDACs) via hydroxamate-Zn chelation .
Q. Methodology for HDAC Inhibition Studies :
Synthesize hydroxamic acid derivatives via COMU-mediated coupling .
Test IC values using fluorometric assays (e.g., Boc-Lys(Ac)-AMC substrate).
Validate binding via X-ray co-crystallography with HDAC8 .
How can computational modeling predict the optoelectronic properties of phenothiazine derivatives?
Level: Advanced
Answer:
- TD-DFT : Calculate excited-state transitions (e.g., CAM-B3LYP/def2-TZVP) to simulate UV-Vis spectra .
- Molecular Dynamics (MD) : Simulate solvent effects on conformation (e.g., THF vs. water) .
- Charge Transfer Analysis : Use Natural Bond Orbital (NBO) analysis to quantify donor-acceptor interactions .
Validation : Compare computed λ (e.g., 420 nm) with experimental UV-Vis data (±10 nm tolerance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
